![molecular formula C10H11N3O2 B14415876 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol CAS No. 80200-16-4](/img/structure/B14415876.png)
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol typically involves the reaction of phenol with an appropriate triazole derivativeThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring . The reaction conditions usually include a copper catalyst, a base, and a solvent such as water or an organic solvent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure efficient and consistent production .
化学反応の分析
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in the microbial cells, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
類似化合物との比較
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,3-Triazole: Similar to this compound, but with variations in the substituents on the triazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other triazole derivatives .
特性
CAS番号 |
80200-16-4 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
4-[2-(triazol-2-yl)ethoxy]phenol |
InChI |
InChI=1S/C10H11N3O2/c14-9-1-3-10(4-2-9)15-8-7-13-11-5-6-12-13/h1-6,14H,7-8H2 |
InChIキー |
ZAAXNQNJCTVYKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCCN2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
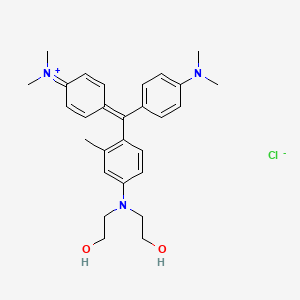
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
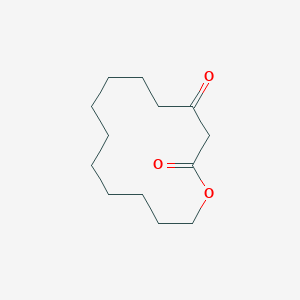
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
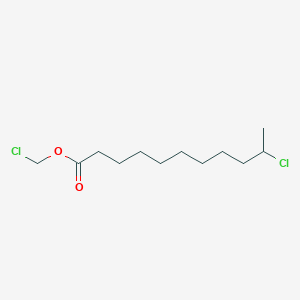
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

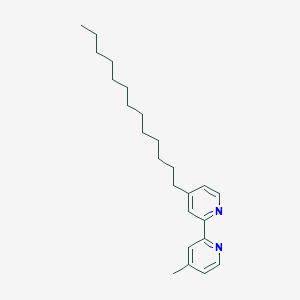
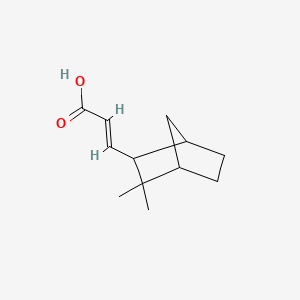
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
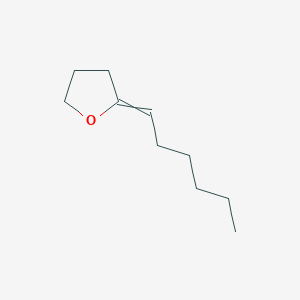
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
